3-Amino-L-tyrosine dihydrochloride
Overview
Description
3-Amino-L-tyrosine dihydrochloride, also known as 3-Amino-L-tyrosine dihydrochloride monohydrate, is commonly used in solution-phase peptide synthesis . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular formula of 3-Amino-L-tyrosine dihydrochloride is C9H14Cl2N2O3. The molecular weight is 287.14 g/mol. The structure includes a benzene ring with an amino group and a hydroxyl group attached, along with a carboxyl group and another amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-L-tyrosine dihydrochloride include a molecular weight of 287.14 g/mol and a linear formula of H2NC6H3-4-(OH)CH2CH(NH2)CO2H · 2HCl · H2O . The storage temperature is typically -20°C .Scientific Research Applications
Structural Studies : The crystalline structure of L-tyrosine and its salts, such as L-tyrosine hydrochloride, has been studied extensively, providing insights into the molecular and crystal structures of these compounds (Frey, Koetzle, Lehmann, & Hamilton, 1973).
Synthetic Opioid Development : Unnatural amino acids like 2',6'-dimethyl-L-tyrosine are used in developing synthetic opioid ligands. These compounds often show superior potency at opioid receptor types and are crucial for pain management research (Bender, Griggs, Gao, Trask, Traynor, & Mosberg, 2015).
Biotechnological Production : L-tyrosine, derived from 3-Amino-L-tyrosine dihydrochloride, is used as a dietary supplement and as a precursor for various industrial and pharmaceutical applications. Biotechnological methods offer environmentally friendly and carbon-efficient production routes (Lütke-Eversloh, Santos, & Stephanopoulos, 2007).
Plant Metabolism Research : Studies on L-tyrosine biosynthesis, metabolism, and catabolism in plants provide insights into its role as a precursor for specialized metabolites with diverse physiological roles, including antioxidant and defense compounds (Schenck & Maeda, 2018).
Chemical Reactions and Modifications : L-tyrosine's role in forming reactive species like nitrotyrosine through chemical reactions is significant for understanding inflammation-mediated protein modification and tissue injury (Eiserich, Cross, Jones, Halliwell, & van der Vliet, 1996).
Enzyme Catalysis : L-tyrosine is involved in enzyme catalysis, particularly in the biosynthesis of certain antitumor antibiotics, highlighting its importance in pharmaceutical research (Christenson, Wu, Spies, Shen, & Toney, 2003).
Biocatalytic Derivatization : L-tyrosine is a key substance in the enzymatic production of various chemicals used in pharmaceuticals, food, and cosmetics. This involves derivatizing its functional groups to produce different valuable compounds (Tan, Song, Chen, Liu, & Wu, 2020).
Microbial Production : Engineering of microbial strains like Escherichia coli for efficient biosynthesis of L-tyrosine demonstrates the potential for large-scale production of this amino acid for industrial applications (Xu, Wang, Zeng, Youran, Shi, & Zhou, 2020).
Electrochemical Sensors : L-tyrosine is used in electrochemical sensors for the determination of amino acids in biological fluids, showcasing its importance in clinical and medicinal analysis (Tang, Liu, Hou, & You, 2010).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.2ClH/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H/t7-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFWBMTWCTUOOQ-KLXURFKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)N)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-L-tyrosine dihydrochloride | |
CAS RN |
23279-22-3 | |
Record name | 3-amino-L-tyrosine dihydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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